molecular formula C5H5N3O4 B13845496 5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid

5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B13845496
M. Wt: 171.11 g/mol
InChI Key: QNTZNGUIWKZVEH-UHFFFAOYSA-N
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Description

5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring structure with two adjacent nitrogen atoms, exhibits unique chemical properties that make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with nitrating agents under controlled conditions. The nitration process introduces the nitro group at the 3-position of the pyrazole ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The carboxylic acid group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

3-methyl-5-nitro-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H5N3O4/c1-2-3(5(9)10)4(7-6-2)8(11)12/h1H3,(H,6,7)(H,9,10)

InChI Key

QNTZNGUIWKZVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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